

# Niacin-13C6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Niacin-13C6

Cat. No.: B1142442

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Niacin-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of niacin (Vitamin B3) in various biological matrices. This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

## Introduction to Niacin-13C6

**Niacin-13C6** is a non-radioactive, stable isotope-labeled form of niacin (nicotinic acid). In **Niacin-13C6**, all six carbon atoms in the pyridine ring and the carboxylic acid group are replaced with the heavy isotope of carbon,  $^{13}\text{C}$ . This isotopic enrichment results in a molecule that is chemically identical to naturally occurring niacin but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based analytical methods.

The primary application of **Niacin-13C6** is in isotope dilution mass spectrometry (IDMS), a highly accurate and precise method for quantitative analysis. By adding a known amount of **Niacin-13C6** to a sample at the beginning of the analytical workflow, it co-elutes with the endogenous niacin and experiences similar ionization and matrix effects. The ratio of the mass spectrometric response of the analyte (niacin) to that of the internal standard (**Niacin-13C6**) allows for precise quantification, effectively correcting for variations in sample preparation, chromatographic separation, and instrument response.

## Chemical Structure and Properties

The chemical structure of **Niacin-13C6** is identical to that of niacin, with the substitution of  $^{12}\text{C}$  with  $^{13}\text{C}$  atoms.

Chemical Structure of **Niacin-13C6**:

 Chemical structure of Niacin

Figure 1: Chemical structure of Niacin. In **Niacin-13C6**, all six carbon atoms are  $^{13}\text{C}$  isotopes.

## Quantitative Data Summary

The key physicochemical properties of **Niacin-13C6** are summarized in the table below for easy reference and comparison.

Property	Value
Chemical Formula	$^{13}\text{C}_6\text{H}_5\text{NO}_2$
Molecular Weight	129.07 g/mol
CAS Number	1189954-79-7
Appearance	White to off-white solid
Isotopic Purity	Typically $\geq 99$ atom % $^{13}\text{C}$
Mass Shift (M+)	+6
Melting Point	236-239 °C

## Experimental Protocols: Quantification of Niacin using Niacin-13C6 as an Internal Standard

This section provides a detailed methodology for the quantification of niacin in human plasma using a validated LC-MS/MS method with **Niacin-13C6** as the internal standard. This protocol is a composite of established bioanalytical methods.

## Materials and Reagents

- Niacin reference standard
- **Niacin-13C6** internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

## Preparation of Stock and Working Solutions

- Niacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of niacin reference standard and dissolve it in 10 mL of methanol.
- **Niacin-13C6** Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of **Niacin-13C6** and dissolve it in 1 mL of methanol.
- Niacin Working Solutions: Prepare a series of working solutions by serially diluting the niacin stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.
- **Niacin-13C6** Internal Standard Working Solution (100 ng/mL): Dilute the **Niacin-13C6** stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

## Preparation of Calibration Standards and Quality Control Samples

- Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate niacin working solutions to achieve final concentrations in the desired analytical range (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

- Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

## Sample Preparation (Protein Precipitation)

- To 100  $\mu\text{L}$  of plasma sample (calibration standard, QC, or unknown sample), add 20  $\mu\text{L}$  of the **Niacin-13C6** internal standard working solution (100 ng/mL).
- Vortex mix for 10 seconds.
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate the plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu\text{L}$  of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

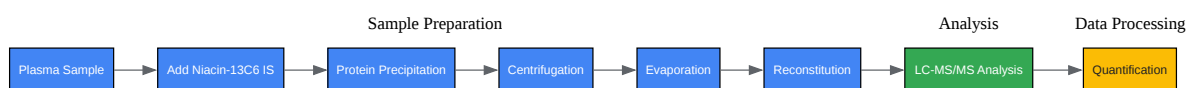
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate niacin from endogenous interferences.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu\text{L}$ .

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
  - Niacin: Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 80.1
  - **Niacin-13C6**: Precursor ion (Q1) m/z 130.1 → Product ion (Q3) m/z 86.1

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of niacin using **Niacin-13C6**.



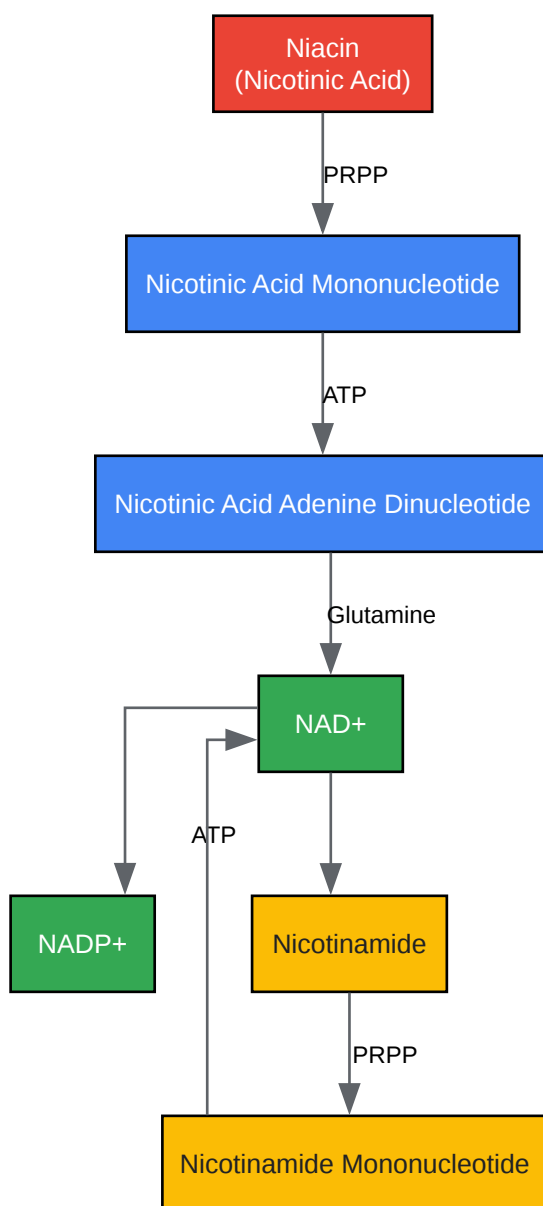
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Bioanalytical workflow for niacin quantification.

### Niacin Metabolic Pathway

Niacin is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). The following diagram illustrates the major metabolic pathways of niacin.

## Niacin Metabolism



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Simplified metabolic pathway of niacin to NAD<sup>+</sup> and NADP<sup>+</sup>.

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